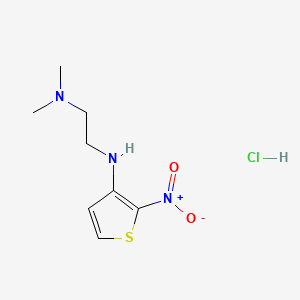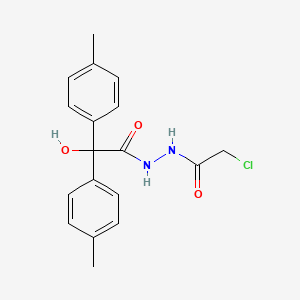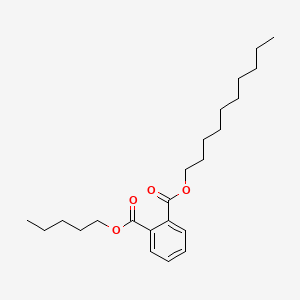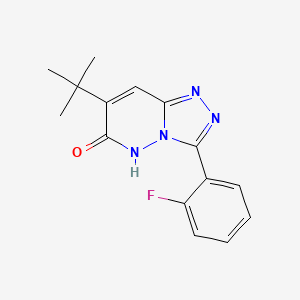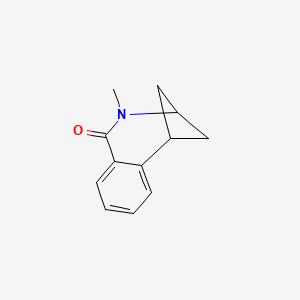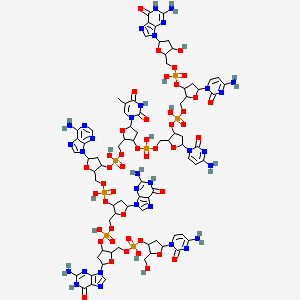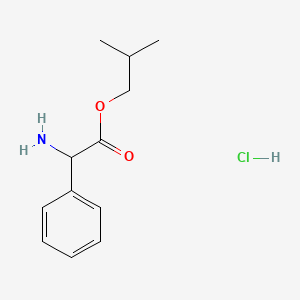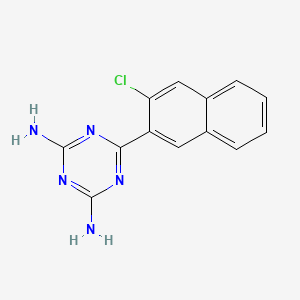
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of amino groups at the 2 and 4 positions, and a 2-chloro-3-naphthyl group at the 6 position of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 2-chloro-3-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 2,4-Dinitro-6-(2-chloro-3-naphthyl)-s-triazine.
Reduction: 2,4-Diamino-6-(2-hydro-3-naphthyl)-s-triazine.
Substitution: 2,4-Diamino-6-(2-amino-3-naphthyl)-s-triazine.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diamino-6-(2-chloro-phenyl)-s-triazine
- 2,4-Diamino-6-(2-bromo-3-naphthyl)-s-triazine
- 2,4-Diamino-6-(2-methyl-3-naphthyl)-s-triazine
Uniqueness
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is unique due to the presence of the 2-chloro-3-naphthyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
92616-27-8 |
|---|---|
Fórmula molecular |
C13H10ClN5 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
6-(3-chloronaphthalen-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H10ClN5/c14-10-6-8-4-2-1-3-7(8)5-9(10)11-17-12(15)19-13(16)18-11/h1-6H,(H4,15,16,17,18,19) |
Clave InChI |
WEOTZQJNSSNRPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



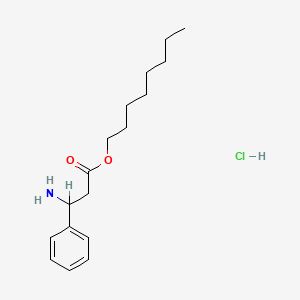
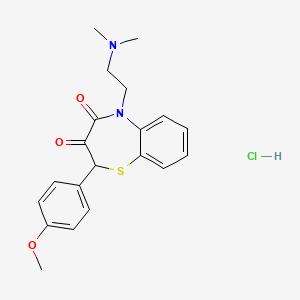
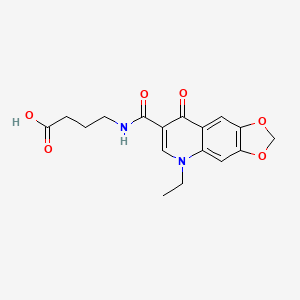
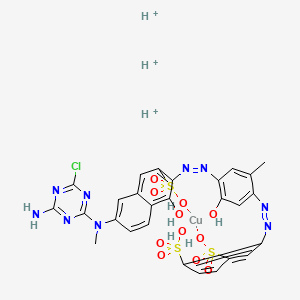
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
